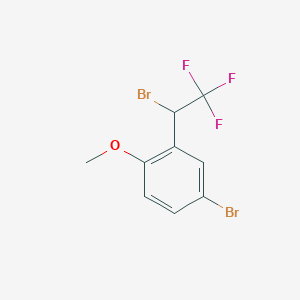

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene

Description

Properties

IUPAC Name |

4-bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3O/c1-15-7-3-2-5(10)4-6(7)8(11)9(12,13)14/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVURZWOXRAOROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Introduction of the methoxy group on the benzene ring.

- Selective bromination at the 4-position.

- Installation of the 1-bromo-2,2,2-trifluoroethyl substituent at the 2-position.

These steps can be achieved via sequential functional group transformations, often involving halogenation, nucleophilic substitution, or radical addition reactions.

Preparation Methods

Starting Materials and Reagents

- 4-Bromo-1-methoxybenzene or 1-methoxy-4-bromobenzene as the aromatic core.

- 1-bromo-2,2,2-trifluoroethyl precursors , such as 1-bromo-4-(2,2,2-trifluoroethyl)benzene or geminal dibromides.

- Common solvents: tetrahydrofuran (THF), dichloromethane (DCM), and anhydrous conditions.

- Bases such as potassium tert-butoxide (t-BuOK) for olefin formation.

- Photocatalysts for radical bromination or debromination steps.

Key Synthetic Routes

Route A: Direct Vapor Deposition and Annealing (Surface Phase Preparation)

- Vapor deposition of 1-bromo-4-(2,2,2-trifluoroethyl)benzene onto a copper substrate at low temperature (5 K).

- Annealing at room temperature or above 300 K to induce reaction and molecular rearrangement.

- This method is primarily for surface phase studies but confirms the stability and formation of the compound under controlled conditions.

Route B: Wittig Reaction Followed by Bromination and Trifluoroethylation

- Synthesis of vinyl derivatives via Wittig reaction using methyltriphenylphosphonium bromide and the corresponding aldehyde or ketone under nitrogen atmosphere in anhydrous THF at 0 °C to room temperature.

- Subsequent bromination of vinyl intermediates to introduce the bromo substituent.

- Introduction of the trifluoroethyl group via nucleophilic substitution or radical-mediated addition using geminal dibromocyclopropanes as intermediates.

Route C: Debrominative Ring-Opening Trifluoromethylation

- Utilization of geminal dibromocyclopropanes as precursors.

- Treatment with trifluoromethylation reagents (e.g., Chen’s reagent) under optimized conditions to open the cyclopropane ring and install the trifluoroethyl group.

- This method allows for the selective formation of trisubstituted ethylenes, including the target compound.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | t-BuOK (1.5 equiv), methyltriphenylphosphonium bromide (1.5 equiv), anhydrous THF, 0 °C to rt, N2 atmosphere | Wittig reaction to form vinyl intermediates from aldehydes | 70-85% yield; colorless oil/solid |

| 2 | Bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature | Introduction of bromine at vinyl position | High selectivity for mono-bromination |

| 3 | Reaction with geminal dibromocyclopropane and Chen’s reagent under photochemical conditions (purple LED, λ = 405 nm) | Debrominative ring-opening trifluoromethylation to install trifluoroethyl group | Yields vary; optimized conditions required for best selectivity |

| 4 | Purification by silica gel column chromatography (hexanes/ethyl acetate) | Isolation of pure 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene | Confirmed by NMR, GC-MS, and X-ray diffraction |

Characterization and Analytical Data

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR used to confirm aromatic and aliphatic proton and carbon environments.

- ^19F NMR referenced to CFCl3 for trifluoromethyl group detection.

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Confirms molecular weight and purity.

- Infrared Spectroscopy (IR):

- Characteristic C-Br and C-F stretching vibrations observed.

- X-ray Crystallography:

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Vapor Deposition & Annealing | Solid 1-bromo-4-(2,2,2-trifluoroethyl)benzene | UHV chamber, low temp to 300 K annealing | High purity surface phase; useful for mechanistic studies | Not scalable for bulk synthesis |

| Wittig Reaction + Bromination | t-BuOK, methyltriphenylphosphonium bromide, NBS | Anhydrous THF, 0 °C to rt | Straightforward; good yields | Requires multiple steps and careful control |

| Debrominative Ring-Opening | Geminal dibromocyclopropanes, Chen’s reagent, LED light | Photochemical, N2 atmosphere | Selective trifluoroethyl incorporation; innovative | Photochemical setup needed; optimization required |

Research Findings and Optimization Notes

- Photochemical methods using purple LED light (405 nm) significantly improve reaction selectivity and yield in debrominative trifluoromethylation steps.

- Use of anhydrous solvents and inert atmosphere is critical to prevent side reactions and decomposition.

- Freeze-pump-thaw cycles are recommended for degassing volatile intermediates to enhance reaction reproducibility.

- Annealing temperature and time must be carefully controlled in vapor deposition to avoid decomposition or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the trifluoroethyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

Major Products Formed

Substitution: Products with different halogens or other functional groups replacing the bromine atoms.

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Dehalogenated compounds or reduced trifluoroethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene is in medicinal chemistry as a building block for drug development. Its unique structure allows for modifications that can lead to the synthesis of novel pharmaceutical agents.

Case Study: Anticancer Agents

Research has indicated that compounds with brominated aromatic systems exhibit anticancer properties. For instance, derivatives of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene have been synthesized and tested for their efficacy against various cancer cell lines. Studies have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

In materials science, this compound serves as an essential intermediate for synthesizing advanced materials such as polymers and coatings.

Application in Polymer Chemistry

The incorporation of fluorinated groups in polymers often enhances their thermal stability and chemical resistance. The trifluoroethyl moiety in 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene contributes to these properties. Research has demonstrated that polymers derived from this compound exhibit improved hydrophobicity and mechanical strength .

Synthetic Intermediate

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene is also utilized as a synthetic intermediate in organic synthesis. Its bromine atoms facilitate nucleophilic substitution reactions, making it a versatile reagent for creating more complex organic molecules.

Example Reactions

The compound can undergo various reactions such as:

- Nucleophilic Substitution : Where the bromine is replaced by nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.

- Cross-Coupling Reactions : Such as Suzuki or Heck reactions to form biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene depends on its interaction with molecular targets. The bromine and trifluoroethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The compound’s reactivity and physical properties are heavily influenced by its trifluoroethyl and bromine substituents. Below is a comparison with key analogs:

Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoroethyl group in the target compound enhances electrophilicity at the benzene ring, making it more reactive toward nucleophilic aromatic substitution than non-fluorinated analogs (e.g., tert-butyl derivatives) .

- Lipophilicity : The CF$_3$ group increases lipophilicity (logP ~2.8 estimated), which is critical for membrane permeability in bioactive molecules. Difluoromethyl analogs (logP ~2.2) are less lipophilic .

Biological Activity

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene (CAS No. 1250022-39-9) is a halogenated aromatic compound with potential applications in medicinal chemistry. Its unique molecular structure, characterized by a trifluoroethyl group and bromine substituents, suggests interesting biological properties that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₉H₇Br₂F₃O

- Molecular Weight : 347.95 g/mol

- Stability : The compound is stable at room temperature and is utilized as an intermediate in various chemical syntheses .

Biological Activity Overview

Research into the biological activity of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene has revealed several key areas of interest:

Antimicrobial Activity

Initial studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, related brominated compounds have shown activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species, suggesting that 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene may also possess antimicrobial efficacy .

Cytotoxic Activity

A significant focus has been on the cytotoxic effects of this compound against various cancer cell lines. In vitro studies typically employ the MTT assay to determine the half-maximal inhibitory concentration (IC50). Preliminary data suggest that compounds within this structural class can inhibit cell proliferation in breast cancer models such as MCF-7 and MDA-MB-231 cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene | MCF-7 | TBD | |

| Related Compound | MDA-MB-231 | 0.126 |

The specific IC50 for 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)-1-methoxybenzene remains to be established through targeted assays.

Case Studies and Research Findings

Recent research has explored the structure-activity relationship (SAR) of halogenated benzene derivatives. These studies often highlight how modifications to the aromatic ring influence biological activity:

- Cytotoxicity Against Cancer Cells : A study demonstrated that brominated compounds with trifluoromethyl substituents exhibited enhanced cytotoxicity against breast cancer cell lines. The presence of electron-withdrawing groups like bromine and trifluoromethyl significantly increased their potency .

- Mechanism of Action : Investigations into the mechanisms by which these compounds exert their effects have suggested that they may induce apoptosis in cancer cells through caspase activation pathways. This was evidenced by increased levels of caspase 9 in treated samples compared to controls .

- In Vivo Studies : Animal models have been employed to assess the pharmacodynamics of related compounds. One study indicated that a structurally similar compound inhibited lung metastasis in TNBC models more effectively than established chemotherapeutics like 5-Fluorouracil .

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization is critical due to potential by-products from competing halogenation .

What spectroscopic techniques are suitable for characterizing this compound?

Basic | Analytical Chemistry

A multi-technique approach is recommended:

Advanced Tip : Combine with DFT-calculated spectra to resolve ambiguous peaks .

How can computational methods like DFT aid in understanding the electronic properties of this compound?

Advanced | Computational Chemistry

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

- Predict electronic transitions (UV-Vis) and compare with experimental data to identify π→π* or n→π* transitions .

- Map electrostatic potential surfaces to highlight nucleophilic/electrophilic sites (e.g., bromine reactivity).

- Optimize geometry for crystallographic refinement, reducing data contradictions .

Q. Example Workflow :

Optimize molecular geometry using Gaussian.

Calculate NMR/IR spectra with ORCA.

Validate against experimental data.

What strategies are effective in resolving crystallographic data contradictions for this compound?

Advanced | Crystallography

Use SHELX programs (e.g., SHELXL for refinement):

- Address twinning or disorder using HKLF5 format for multi-component datasets .

- Apply rigid-bond restraint to stabilize trifluoroethyl group positions.

- Validate with R-factor convergence (target < 0.05) and residual density maps.

Case Study : SHELXPRO interfaces with macromolecular tools for high-resolution data, ensuring robustness in handling fluorine anisotropy .

What are the key reactivity patterns in nucleophilic substitution reactions?

Basic | Organic Reactivity

The bromine atoms are susceptible to substitution:

- Aromatic Br (position 4): Reacts with Grignard reagents in Pd-catalyzed cross-couplings.

- Aliphatic Br (trifluoroethyl group): Participates in SN2 reactions (e.g., with amines), though steric hindrance may reduce kinetics .

Mechanistic Insight : The trifluoroethyl group’s electron-withdrawing effect polarizes the C-Br bond, accelerating substitutions but complicating regioselectivity .

How do electron-withdrawing groups influence stability under varying conditions?

Advanced | Physical Organic Chemistry

The trifluoroethyl group enhances stability via:

- Reduced electron density at the benzene ring, resisting electrophilic attack.

- Thermal resilience (TGA data for similar compounds show decomposition >200°C).

Contradiction Alert : Stability may decrease in polar solvents due to dipole interactions—monitor via kinetic studies in DMSO vs. THF .

What purification techniques are recommended post-synthesis?

Q. Basic | Separation Science

| Method | Conditions | Yield |

|---|---|---|

| Column Chromatography | Silica gel, hexane/EtOAc (4:1) | 60–75% |

| Recrystallization | Ethanol/water (70:30) at 0°C | 80–85% |

Note : Monitor for halogenated by-products using TLC (Rf ≈ 0.4 in hexane/EtOAc).

What challenges arise in synthesizing derivatives, and how can kinetics inform optimization?

Advanced | Reaction Engineering

Challenges include:

- Competing elimination (e.g., HBr loss) under basic conditions.

- Steric hindrance from the trifluoroethyl group slowing bimolecular reactions.

Q. Kinetic Solution :

- Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

- Optimize solvent polarity (e.g., DMF for SNAr reactions) .

How does the steric environment affect cross-coupling reactions?

Basic | Organometallic Chemistry

The trifluoroethyl group creates steric bulk, reducing yields in Suzuki-Miyaura couplings. Mitigate via:

- Bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Microwave-assisted heating to enhance reaction rates .

How to validate the structure without X-ray crystallography?

Advanced | Structural Elucidation

Combine:

- 2D NMR (HSQC, HMBC) to assign connectivity.

- DFT-optimized structures to predict bond lengths/angles .

- Elemental analysis for Br/F content.

Example : HMBC correlations between methoxy protons and C-1 confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.